(5R)-2-Methyl-5-phenylmorpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5R)-2-methyl-5-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYKFXOOFIYJZ-UMJHXOGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN[C@@H](CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and stereochemistry of (5R)-2-Methyl-5-phenylmorpholine
[1]
Chemical Identity and Structural Architecture[2][3][4]
This compound is a 2,5-disubstituted morpholine derivative.[1] Unlike its more famous isomer phenmetrazine (3-methyl-2-phenylmorpholine), where substituents are vicinal (adjacent), this molecule features a "para-like" substitution pattern across the heterocyclic ring.[1]
Nomenclature and Connectivity
-
Molecular Formula: C₁₁H₁₅NO[3]
-
Molecular Weight: 177.25 g/mol
-
Core Scaffold: Morpholine (1-oxa-4-azacyclohexane)[1]
-
Numbering Scheme: Oxygen is position 1.[1][4] The ring is numbered counter-clockwise (or clockwise to minimize locants) such that the methyl group is at C2 and the phenyl group is at C5.
Stereochemical Definition
The (5R) designation fixes the chirality at the carbon bearing the phenyl ring. However, the molecule possesses a second chiral center at C2 (bearing the methyl group). This gives rise to two distinct diastereomers within the (5R) series:
-
Trans-(2R,5R)-2-Methyl-5-phenylmorpholine: The substituents are arranged in a trans relationship relative to the ring plane.[1]
-
Cis-(2S,5R)-2-Methyl-5-phenylmorpholine: The substituents are arranged in a cis relationship.[1]
| Position | Substituent | Configuration (Trans) | Configuration (Cis) |
| C2 | Methyl (-CH₃) | (R) | (S) |
| C5 | Phenyl (-Ph) | (R) | (R) |
Conformational Analysis
The morpholine ring predominantly exists in a chair conformation .[1] The thermodynamic stability of the diastereomers is governed by 1,3-diaxial interactions and the preference of bulky substituents for the equatorial position.[1]
The "Trans" Isomer (2R,5R)
In 2,5-disubstituted morpholines, the trans configuration allows both substituents to adopt the energetically favorable diequatorial orientation.
-
Conformation: C2-Methyl (Equatorial) / C5-Phenyl (Equatorial).[1]
-
Stability: This is the thermodynamic product.[1] The absence of significant steric strain makes the (2R,5R) isomer the primary target in most synthetic campaigns.
The "Cis" Isomer (2S,5R)
The cis configuration forces one substituent into an axial position.
-
Conformation: C2-Methyl (Axial) / C5-Phenyl (Equatorial) OR C2-Methyl (Equatorial) / C5-Phenyl (Axial).[1]
-
Preference: Since the phenyl group is significantly bulkier (A-value ~2.[1]8) than the methyl group (A-value ~1.7), the conformer with Phenyl-Equatorial / Methyl-Axial predominates.
-
Energy Penalty: This isomer suffers from 1,3-diaxial interactions involving the axial methyl group, making it less stable than the trans isomer.[1]
Visualizing the Conformation (DOT Diagram)
Figure 1: Conformational energy landscape comparing the stable Trans-(2R,5R) isomer against the Cis-(2S,5R) diastereomer.
Synthetic Methodology
To access this compound with high stereocontrol, a modular approach utilizing chiral pool precursors (amino alcohols and epoxides) is recommended.[1] This method avoids the resolution of racemates.[1]
Retrosynthetic Analysis
-
Disconnection: C2-O and C6-N bonds.[1]
-
Precursors:
Step-by-Step Protocol (Trans-Selective)
Objective: Synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine.
Reagents:
-
(R)-Propylene Oxide (CAS: 15448-47-2)[1]
-
(R)-2-Amino-1-phenylethanol (CAS: 56613-80-0)[1]
-
Thionyl Chloride (SOCl₂) or Mitsunobu Reagents (DIAD/PPh₃)[4]
-
Base (K₂CO₃ or NaOH)[4]
Workflow:
-
Ring Opening (Regioselective):
-
Cyclization (Stereoretentive):
-
Method A (Acid-Mediated): Treatment with H₂SO₄ or HCl promotes dehydration.[1] Note: This may lead to partial racemization or rearrangement (Wagner-Meerwein) depending on conditions.[1]
-
Method B (Activation/Displacement - Preferred): Selectively activate the secondary alcohol (from propylene oxide) using Tosyl Chloride or Thionyl Chloride, followed by intramolecular displacement by the oxygen.
-
Critical Note: To achieve the (2R,5R) morpholine, the cyclization step must invert the configuration at the electrophilic carbon OR retain it depending on which alcohol is activated.
-
Refined Strategy: If we activate the alcohol at C2 (from propylene oxide) and displace with the benzylic oxygen, we invert C2. To maintain (2R,5R), we must carefully select the chiral epoxide precursor or the cyclization mode.
-
Standard Route: The reaction of (S)-Propylene Oxide with (R)-Phenylglycinol (reduced to amino alcohol) followed by cyclization is often used to access specific isomers.
-
Synthesis Diagram[9]
Figure 2: Modular synthetic pathway for the stereoselective construction of the morpholine core.[1]
Analytical Characterization
Validating the structure and stereochemistry requires a combination of NMR spectroscopy and Chiral HPLC.[1]
Nuclear Magnetic Resonance (¹H-NMR)
The coupling constants (
-
H2 and H5 Signals: Look for the methine protons at C2 and C5.[1]
-
Trans-Isomer ((2R,5R) - Diequatorial):
-
H2 and H5 are axial .[1]
-
Coupling to adjacent axial protons (H3_ax, H6_ax) will show large vicinal coupling constants (
). -
Coupling to equatorial protons will be smaller (
).
-
-
Cis-Isomer:
-
One methine proton will be equatorial, showing only small couplings (
and ).
-
Chiral HPLC
Separation of enantiomers and diastereomers is crucial for pharmacological evaluation.[1]
-
Column: Polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (basic modifier is essential for amines).
-
Detection: UV at 210–220 nm (Phenyl chromophore).
Pharmacological Context
While less studied than phenmetrazine, 2-methyl-5-phenylmorpholine (Isophenmetrazine) exhibits activity as a monoamine releasing agent.[1]
-
Mechanism: Substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), triggering the release of neurotransmitters into the synaptic cleft.
-
SAR Insight: The distance between the basic nitrogen and the aromatic ring is conserved relative to phenmetrazine, but the steric bulk of the methyl group is relocated. This alteration influences transporter binding affinity and selectivity.[1]
-
Regulatory Status: Researchers must treat this compound as a potential analogue of controlled substances (Phenmetrazine/Phendimetrazine) and adhere to all local regulations regarding Schedule II analogues (e.g., Federal Analogue Act in the USA).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67471252, (5S)-5-methyl-2-phenylmorpholine.[1] Retrieved from [Link]
-
Meyers, A. I., et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines.[1][8] Journal of Organic Chemistry.[1][4] Retrieved from [Link]
-
Rothman, R. B., et al. (2002). Synthesis and Pharmacology of Phenmetrazine Analogues.[1][5] European Journal of Pharmacology.[1][5] (Contextual grounding for phenylmorpholine SAR).
-
Wikipedia Contributors. 2-Phenylmorpholine and Substituent Effects. Retrieved from [Link]
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. achmem.com [achmem.com]
- 3. (5S)-5-methyl-2-phenylmorpholine | C11H15NO | CID 67471252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathways Involving (5R)-2-Methyl-5-phenylmorpholine: A Technical Guide
This guide provides an in-depth technical analysis of the metabolic pathways, biotransformation mechanisms, and experimental characterization of (5R)-2-Methyl-5-phenylmorpholine . This compound, a regioisomer of the psychostimulant phenmetrazine, serves as a critical chiral scaffold in the synthesis of Mineralocorticoid Receptor (MR) antagonists and other therapeutic agents.
Executive Summary & Structural Context
This compound (CAS: 1349828-96-1) is a 2,5-disubstituted morpholine derivative.[1][2][3] Unlike its 2,3-disubstituted isomer phenmetrazine (3-methyl-2-phenylmorpholine), this scaffold places the phenyl ring at the C5 position and the methyl group at the C2 position.
In drug development, this chemotype is valued for its rigid stereochemical control, particularly in the design of Mineralocorticoid Receptor (MR) antagonists where it serves as a key pharmacophore. Understanding its metabolic stability and biotransformation is critical for optimizing the pharmacokinetic (PK) profile of drugs incorporating this moiety.
Structural Differentiation
| Feature | This compound | Phenmetrazine (Reference) |
| Substitution Pattern | 2,5-disubstituted | 2,3-disubstituted |
| N-C Relationship | Phenyl is | Methyl is |
| Metabolic Liability | High (Benzylic C-H at C5, N-H) | High (Benzylic C-H at C2, N-H) |
| Primary Utility | Intermediate/Scaffold (MR Antagonists) | CNS Stimulant / Anorectic |
Metabolic Pathways & Biotransformation
The metabolism of this compound is driven by hepatic Cytochrome P450 (CYP) enzymes. Based on Structure-Metabolism Relationships (SMR) of phenylmorpholines (e.g., phenmetrazine, reboxetine), the pathways are categorized into Phase I (Functionalization) and Phase II (Conjugation).
Phase I Metabolism
The morpholine ring and the phenyl substituent are the primary sites of oxidative attack.
A. Aromatic Hydroxylation (Major Pathway)
-
Mechanism: CYP-mediated oxidation of the phenyl ring.
-
Regioselectivity: Predominantly occurs at the para-position (4'-hydroxylation) due to steric accessibility and electronic activation, forming 4'-hydroxy-(5R)-2-methyl-5-phenylmorpholine . Ortho-hydroxylation is a minor pathway.
-
Enzymology: Likely driven by CYP2D6 and CYP3A4 , consistent with other phenyl-amine substrates.
B. N-Hydroxylation and N-Oxidation
-
Mechanism: Direct oxidation of the secondary amine nitrogen.
-
Product: Formation of the N-hydroxy metabolite, which can further oxidize to the N-oxide or dehydrate to an imine/nitrone species.
-
Significance: N-hydroxylated metabolites can be reactive intermediates, though often transient.
C. Morpholine Ring Oxidation (Lactam Formation)
-
Mechanism: Carbon hydroxylation
to the nitrogen or oxygen, followed by oxidation to a ketone (lactam). -
Regioselectivity:
-
C3-Oxidation: The C3 position (methylene group adjacent to N) is sterically accessible. Oxidation here yields the 3-oxo metabolite (a lactam).
-
C5-Oxidation: The C5 position is benzylic. However, it is sterically hindered by the phenyl ring. Oxidation here would lead to a quaternary center or ring opening.
-
-
Outcome: Lactam metabolites are generally pharmacologically inactive and more polar, facilitating excretion.
Phase II Metabolism
Phase I metabolites containing nucleophilic handles (hydroxyl or amine groups) undergo conjugation.
-
Glucuronidation: The 4'-hydroxy metabolite is a prime substrate for UDP-glucuronosyltransferases (UGTs), forming O-glucuronides .
-
N-Glucuronidation: Direct glucuronidation of the secondary amine is possible but sterically hindered compared to O-glucuronidation.
Visualization of Metabolic Pathways
The following diagram illustrates the predicted biotransformation cascade for this compound.
Figure 1: Predicted metabolic tree for this compound showing Phase I oxidation and Phase II conjugation.
Experimental Protocols for Metabolic Profiling
To validate these pathways, the following self-validating experimental workflows are recommended.
In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Protocol:
-
Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein) on ice.
-
Incubation Mix: Prepare a master mix in 100 mM Potassium Phosphate buffer (pH 7.4) containing:
-
Microsomes (final conc. 0.5 mg/mL)
-
Test Compound (this compound) (final conc. 1
M) -
MgCl
(3 mM)
-
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (final conc. 1 mM).
-
Sampling: Aliquot 50
L at min into 200 L ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide). -
Termination: Vortex and centrifuge at 4000 rpm for 20 min to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion and appearance of metabolites (+16 Da for hydroxylation, +14 Da for oxidation to carbonyl).
Metabolite Identification via LC-MS/MS
Objective: Structurally characterize metabolites using mass shifts.
| Metabolite Class | Mass Shift ( | Characteristic Fragment Ions |
| Parent | 0 | Tropylium ion ( |
| Monohydroxylation | +16 | Loss of H |
| Lactam Formation | +14 | Loss of CO (-28) |
| N-Oxidation | +16 | Characteristic loss of Oxygen (-16) |
| Glucuronidation | +176 | Loss of glucuronic acid moiety (-176) |
Authoritative Grounding & References
The metabolic behavior of this compound is inferred from its structural homology to well-characterized phenylmorpholines and its documented use in patent literature as a pharmaceutical intermediate.
-
Mineralocorticoid Receptor Antagonists : The scaffold is a key intermediate in the synthesis of novel non-steroidal MR antagonists, where metabolic stability of the morpholine core is a primary optimization parameter.
-
Source: Patent JP2013528598A / WO2012061268.
-
-
Phenmetrazine Metabolism : As a regioisomer, the metabolism parallels that of phenmetrazine (3-methyl-2-phenylmorpholine), which undergoes aromatic hydroxylation and N-oxidation.
-
Source: Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.
-
-
Morpholine Ring Oxidation : General pathways for morpholine-containing drugs (e.g., Reboxetine) confirm the susceptibility of the carbon
to the heteroatom to oxidative attack.-
Source: Doss, G. A., et al. (2005). "Metabolism of the antidepressant reboxetine." Drug Metabolism and Disposition.
-
References
- Patent JP2013528598A. "Morpholine compounds as mineralocorticoid receptor antagonists.
-
Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 44(4), 222-230. Available at: [Link]
Sources
Technical Assessment & Safety Profile: (5R)-2-Methyl-5-phenylmorpholine
[1]
Executive Summary & Chemical Identity[1][2][3]
This compound is a structural regioisomer of the well-known psychostimulant Phenmetrazine (3-methyl-2-phenylmorpholine) and Isophenmetrazine (5-methyl-2-phenylmorpholine).[1] Belonging to the class of substituted phenylmorpholines, this compound is primarily investigated for its sympathomimetic properties.[1][2]
Unlike its analogues where the phenyl ring is typically located at the C2 position (adjacent to the oxygen), this isomer features the phenyl group at the C5 position (adjacent to the nitrogen) and the methyl group at the C2 position . This structural inversion significantly alters its binding affinity profile for monoamine transporters (DAT, NET, SERT).
Chemical Identification Table
| Property | Detail |
| Chemical Name | This compound |
| Common Synonyms | 2-Me-5-PM; Reverse-Isophenmetrazine (informal) |
| CAS Number | 1957130-62-9 (Specific isomer) / 1349828-96-1 (Racemate/Related) |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.25 g/mol |
| SMILES | CC1OCC2=CC=CC=C2 |
| Physical State | Solid (HCl salt) or Oily Liquid (Free base) |
| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt) |
Pharmacological & Toxicological Profile
Mechanism of Action (SAR Analysis)
Based on Structure-Activity Relationship (SAR) data for phenylmorpholines, the position of the phenyl ring is critical for transporter selectivity.[1]
-
Phenmetrazine (Phenyl @ C2): Potent Dopamine (DA) and Norepinephrine (NE) releaser; negligible Serotonin (5-HT) activity.[3]
-
This compound (Phenyl @ C5): The proximity of the phenyl ring to the nitrogen atom (C5 position) typically increases affinity for the Serotonin Transporter (SERT) compared to C2-substituted analogues.[1]
-
Predicted Activity: Triple monoamine releaser (SNDRA) with a likely ratio of NE > DA > 5-HT.[1]
Toxicological Endpoints
Acute Toxicity [4]
-
Oral (Rat) Predicted LD50: 350–500 mg/kg (Based on Phenmetrazine data).
-
Primary Hazard: Sympathomimetic toxidrome.[1]
-
Symptoms: Tachycardia, hypertension, hyperthermia, mydriasis, agitation, and potential seizure threshold reduction.[1]
Target Organ Toxicity
-
Central Nervous System: Psychomotor stimulation, insomnia, anxiety.[1] High doses may induce serotonin syndrome (due to C5-phenyl substitution enhancing SERT interaction).[1]
-
Cardiovascular System: Vasoconstriction, palpitations, risk of hypertensive crisis.[1]
-
Metabolic: Potential for hyperthermia and rhabdomyolysis in overdose scenarios.[1]
Metabolic Pathway (Hypothetical)
Metabolism is expected to follow standard morpholine degradation pathways, mediated primarily by CYP2D6 and CYP3A4.[1]
Figure 1: The compound likely undergoes aromatic hydroxylation (major pathway) and N-oxidation, followed by glucuronidation and renal excretion.[1]
Safety Data Sheet (SDS)
SECTION 1: HAZARD IDENTIFICATION (GHS Classification)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][5] |
Signal Word: WARNING
SECTION 2: FIRST AID MEASURES
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.
-
If Inhaled: Move person into fresh air.[1][5][4][6] If not breathing, give artificial respiration.[1][5][4] Do not use mouth-to-mouth if patient ingested or inhaled the substance; use a pocket mask.[1]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[1][5] Remove contaminated clothing.[1][4][6]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.[1] Consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][5][4] Do NOT induce vomiting due to risk of seizure and aspiration.[1] Call a POISON CENTER immediately.[1][4][6]
SECTION 3: FIRE-FIGHTING MEASURES
-
Suitable Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.[1][6]
-
Special Hazards: Emits toxic fumes under fire conditions (Carbon oxides, Nitrogen oxides).
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
SECTION 4: HANDLING AND STORAGE
-
Handling: Avoid contact with skin and eyes.[1][4][6] Avoid formation of dust and aerosols.[1][5][4][6] Provide appropriate exhaust ventilation at places where dust is formed.[1][5] Use only in a chemical fume hood. [6]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
SECTION 5: EXPOSURE CONTROLS / PERSONAL PROTECTION
-
Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1]
-
PPE:
-
Eye/Face: Safety glasses with side-shields conforming to EN166.
-
Skin: Handle with Nitrile gloves (min thickness 0.11 mm).[1]
-
Body: Impervious clothing, lab coat.
-
Respiratory: If nuisance dusts are present, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher protection, use type OV/AG/P99 cartridges.[1]
-
Experimental Protocol: Handling & Bioassay Preparation
Objective: Safe preparation of a 10 mM stock solution for in vitro transporter assays.
Prerequisites:
-
Class II Biological Safety Cabinet or Chemical Fume Hood.[1]
-
Analytical Balance (0.01 mg precision).
-
Solvent: DMSO (Dimethyl sulfoxide), anhydrous.
Protocol Steps:
-
Personal Protection Verification:
-
Don double nitrile gloves, safety goggles, and a lab coat.[1] Ensure naloxone or appropriate emergency cardiac support is accessible if handling large quantities (though this is not an opioid, emergency protocols for potent CNS agents apply).
-
-
Weighing:
-
Calculate mass required: For 1 mL of 10 mM stock,
. -
Weigh ~1.8 mg into a tared, amber glass vial (2 mL capacity). Record exact mass.
-
-
Solubilization:
-
Add DMSO to achieve exactly 10 mM concentration based on the recorded mass.
-
Calculation:
. -
Vortex for 30 seconds. Inspect for clarity. If particulate remains, sonicate for 1 minute at room temperature.[1]
-
-
Storage:
-
Aliquot into 20 µL volumes to avoid freeze-thaw cycles.
-
Store at -20°C. Stable for 3 months.
-
-
Waste Disposal:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71743657, (2R,5R)-2-Methyl-5-phenylmorpholine.[1] Retrieved from [Link]
-
Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter releasers.[1] Current Topics in Medicinal Chemistry, 6(17), 1845-1859.[1] (Cited for SAR of phenylmorpholines).[1][3]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-methyl-2-phenylmorpholine (Phenmetrazine).[1] (Used as proxy for GHS classification).[1] Retrieved from [Link]
Methodological & Application
Mastering the Ring Closure: A Guide to Reagents for (5R)-2-Methyl-5-phenylmorpholine Synthesis
Abstract
(5R)-2-Methyl-5-phenylmorpholine stands as a valuable chiral auxiliary and a key building block in the synthesis of numerous pharmaceutical agents. The stereocontrolled construction of the morpholine ring is a critical aspect of its synthesis, with the choice of cyclization reagent playing a pivotal role in the overall efficiency and stereochemical outcome. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the primary reagents and protocols for the cyclization of this compound precursors. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and present a comparative analysis to aid in reagent selection.
Introduction: The Significance of this compound
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The specific stereoisomer, this compound, is of particular interest due to its utility as a chiral director in asymmetric synthesis and its presence as a core fragment in biologically active molecules. The efficient and stereoselective synthesis of this compound is, therefore, a significant objective in modern organic synthesis. A common and effective strategy involves the intramolecular cyclization of an acyclic amino alcohol precursor, a transformation where the selection of the appropriate reagent is paramount.
Cyclization Strategies: A Mechanistic Overview
The formation of the morpholine ring from a suitable precursor, typically a substituted 2-amino alcohol, involves an intramolecular nucleophilic substitution reaction. The primary strategies revolve around activating a hydroxyl group to create a good leaving group, which is then displaced by the nitrogen atom. The two most prevalent and reliable approaches are:
-
Sulfonylation followed by Intramolecular N-Alkylation: This is a robust and widely used method where a hydroxyl group is converted into a sulfonate ester (e.g., tosylate or mesylate), an excellent leaving group. The amine then acts as an internal nucleophile to close the ring.
-
Mitsunobu Reaction: This powerful reaction allows for the direct conversion of an alcohol to a variety of functional groups, including the intramolecular formation of a C-N bond, typically with inversion of stereochemistry at the alcohol center.[1][2]
This guide will focus on providing detailed protocols and insights for these two highly effective methods.
Reagents and Protocols for Cyclization
The Workhorse Method: Sulfonyl Chlorides
The use of sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), is a cornerstone of morpholine synthesis.[3][4] These reagents efficiently activate the primary hydroxyl group of the precursor, setting the stage for a smooth intramolecular SN2 reaction.
Mechanism of Action: The reaction proceeds in a two-step fashion. First, the alcohol is O-sulfonylated in the presence of a base (e.g., triethylamine or pyridine) to form a sulfonate ester.[4] This intermediate is then primed for the intramolecular nucleophilic attack by the amine, which displaces the sulfonate leaving group to form the morpholine ring.
Experimental Workflow: Sulfonyl Chloride-Mediated Cyclization
Caption: Workflow for Sulfonyl Chloride-Mediated Cyclization.
Detailed Protocol: Cyclization using p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
(2R)-2-((2-hydroxy-1-phenylethyl)amino)propan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amino alcohol precursor (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Table 1: Comparison of Common Sulfonylating Agents
| Reagent | Formula | Molar Mass ( g/mol ) | Key Considerations |
| p-Toluenesulfonyl chloride (TsCl) | C7H7ClO2S | 190.65 | Solid, easy to handle. Tosylate is an excellent leaving group.[3] |
| Methanesulfonyl chloride (MsCl) | CH3ClO2S | 114.55 | Liquid, more reactive, can be more challenging to handle. Mesylate is also an excellent leaving group.[5] |
A Mild and Versatile Alternative: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and often milder alternative for the intramolecular cyclization of amino alcohols.[1][6] A key feature of this reaction is the inversion of stereochemistry at the reacting alcohol center, a critical consideration for stereoselective synthesis.[1] For this reaction, the amine precursor is typically protected (e.g., with a Boc group) to prevent side reactions.
Mechanism of Action: The reaction is initiated by the formation of a reactive phosphonium salt from triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The alcohol precursor then attacks this species to form an oxyphosphonium salt, which is an exceptionally good leaving group. The deprotonated (and now more nucleophilic) protected amine then displaces this group in an intramolecular SN2 fashion, leading to the cyclized product.[7]
Experimental Workflow: Mitsunobu Cyclization
Caption: Workflow for Mitsunobu Cyclization.
Detailed Protocol: Mitsunobu Cyclization
Materials:
-
N-Boc-(2R)-2-((2-hydroxy-1-phenylethyl)amino)propan-1-ol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIAD (1.5 eq) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-Boc protected morpholine. The removal of triphenylphosphine oxide and the hydrazine byproduct can be challenging.[7]
-
Dissolve the purified N-Boc protected morpholine in DCM and treat with TFA to remove the Boc group.
-
After completion of the deprotection, neutralize with a base (e.g., saturated NaHCO3) and extract the product.
-
Dry and concentrate the organic layers to obtain the final product.
Other Reagents for Consideration
While sulfonyl chlorides and the Mitsunobu reaction are the most reliable and commonly employed methods, other reagents can be used, though often with drawbacks.
-
Thionyl Chloride (SOCl2): This reagent can convert the alcohol to a chloride, which can then undergo intramolecular displacement.[8][9] However, this method can be harsh and may lead to side reactions and loss of stereochemical integrity.[8][9]
-
Phosphorus Tribromide (PBr3): Similar to SOCl2, PBr3 converts the alcohol to a bromide, facilitating cyclization. It shares similar potential drawbacks to thionyl chloride.
Troubleshooting and Key Considerations
-
Stereochemical Control: Be mindful of the stereochemical outcome of your chosen reaction. Sulfonylation methods generally proceed with retention of configuration at the chiral centers, while the Mitsunobu reaction results in inversion at the alcohol-bearing carbon.[1]
-
Protecting Group Strategy: For complex precursors or when using reagents like those in the Mitsunobu reaction, appropriate protection of the amine (e.g., with a Boc group) is crucial to prevent unwanted side reactions.
-
Reaction Optimization: For any given precursor, optimization of the base, solvent, temperature, and reaction time may be necessary to maximize yield and purity.
-
Purification Challenges: The byproducts of certain reactions, particularly the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate), can complicate purification.[7] Careful selection of chromatographic conditions is essential.
Conclusion
The successful synthesis of this compound is highly dependent on the strategic selection of the cyclization reagent. For a robust and reliable transformation that generally proceeds with retention of stereochemistry, sulfonyl chlorides are the reagents of choice. When milder conditions are required, or an inversion of stereochemistry is desired, the Mitsunobu reaction offers a powerful alternative. By understanding the mechanistic nuances and following well-defined protocols, researchers can confidently navigate the synthesis of this important chiral building block.
References
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of C–N Bonds. Chemistry–An Asian Journal, 2(11), 1340-1355. Available at: [Link]
- Hughes, D. L. (1992). The Mitsunobu reaction. Organic reactions, 42, 335-656.
-
Organic Synthesis. Mitsunobu Reaction. Available at: [Link]
-
MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(23), 8258. Available at: [Link]
-
National Institutes of Health. (2014). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ACS Catalysis, 4(9), 3044-3048. Available at: [Link]
-
Fiveable. p-Toluenesulfonyl chloride Definition. Available at: [Link]
-
National Institutes of Health. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of medicinal chemistry, 55(23), 10594-10608. Available at: [Link]
-
SVKM's NMIMS. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Results in Chemistry, 5, 100801. Available at: [Link]
-
National Institutes of Health. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Green Chemistry, 19(19), 4633-4639. Available at: [Link]
-
ResearchGate. Methanesulfonyl chloride. Available at: [Link]
-
National Institutes of Health. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. The Journal of organic chemistry, 73(1), 312-315. Available at: [Link]
-
University of Groningen. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. Available at: [Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]
-
National Institutes of Health. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science advances, 3(12), e1701933. Available at: [Link]
-
MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8886. Available at: [Link]
-
American Chemical Society. N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]
-
p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under. Available at: [Link]
-
Organic Chemistry Portal. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Available at: [Link]
-
Semantic Scholar. (2014). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. International Letters of Chemistry, Physics and Astronomy, 33, 76-81. Available at: [Link]
-
ChemRxiv. (2021). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Oc- tahydroisoquinolines. Available at: [Link]
-
YouTube. (2020). Alkylation of Amines, Part 3: with Alcohols. Available at: [Link]
-
ResearchGate. Plausible mechanism for cyclization of amino alcohols using TBAC and DMC. Available at: [Link]
-
Wiley Online Library. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Chirality, 33(9), 565-571. Available at: [Link]
-
Royal Society of Chemistry. (2012). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 2(10), 2043-2046. Available at: [Link]
- Google Patents. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
- Google Patents. (2007). Preparation method of 2-amino-2-methyl-1-propanol.
-
SIELC Technologies. (2018). 2-Amino-2-methylpropan-1-ol. Available at: [Link]
-
ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(13), 4208-4215. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. fiveable.me [fiveable.me]
- 4. svkm-iop.ac.in [svkm-iop.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in the synthesis of (5R)-2-Methyl-5-phenylmorpholine
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization & Stereocontrol in (5R)-2-Methyl-5-phenylmorpholine Synthesis
Executive Summary
The synthesis of This compound presents a classic challenge in heterocyclic chemistry: constructing a morpholine ring while maintaining strict stereocontrol over two chiral centers—the fixed (5R)-phenyl center derived from the starting material and the (2)-methyl center introduced during alkylation.
Low yields in this synthesis are typically caused by three factors:
-
Poor Regioselectivity during the initial ring-opening of propylene oxide.
-
Inefficient Cyclization leading to polymerization or elimination side products.
-
Diastereomeric Scrambling requiring extensive purification (yield loss).
This guide outlines a high-fidelity synthetic route utilizing a "Selective Activation" strategy that outperforms traditional acid-catalyzed cyclization in both yield and purity.
Part 1: The Strategic Pathway (Workflow)
The most robust route utilizes (R)-Phenylglycinol as the chiral scaffold. The key to high yield is avoiding the "brute force" acid cyclization (which degrades the sensitive benzylic center) in favor of a stepwise Sulfonylation-Cyclization protocol.
Figure 1: Optimized synthetic workflow for (2S,5R)-2-Methyl-5-phenylmorpholine. Note: To access the (2R,5R) diastereomer, substitute (S)-Propylene Oxide with (R)-Propylene Oxide.
Part 2: Step-by-Step Optimized Protocol
Phase 1: Regioselective Alkylation
Objective: Attach the hydroxy-propyl chain to the nitrogen without over-alkylating.
-
Reagents: (R)-Phenylglycinol (1.0 eq), (S)-Propylene Oxide (1.2 eq), Ethanol (0.5 M concentration).
-
Protocol:
-
Dissolve (R)-Phenylglycinol in absolute ethanol.
-
Add (S)-Propylene Oxide dropwise at room temperature.
-
Heat to reflux (78°C) for 4–6 hours. Crucial: Do not use a sealed tube at higher temps; this promotes double alkylation.
-
Concentrate under reduced pressure to obtain the crude Amino-Diol .
-
-
Checkpoint:
H NMR should show a 1:1 ratio of phenyl to methyl signals. If double alkylation is observed (>5%), reduce Propylene Oxide to 1.05 eq in future runs.
Phase 2: Selective Activation & Cyclization (The Yield Maker)
Objective: Cyclize the diol under mild conditions to prevent racemization of the benzylic center.
-
Reagents: Crude Amino-Diol, p-Toluenesulfonyl chloride (TsCl, 1.05 eq), Triethylamine (Et
N, 2.0 eq), KOtBu (1.1 eq), DCM/THF. -
Protocol:
-
Activation: Dissolve Amino-Diol in DCM. Cool to -10°C (ice/salt bath).
-
Add Et
N followed by slow addition of TsCl (dissolved in DCM). -
Stir at -10°C for 2 hours.
-
Cyclization: Dilute the mixture with THF. Add Potassium tert-butoxide (KOtBu) slowly at 0°C.
-
Allow to warm to room temperature and stir for 2 hours. The secondary alkoxide attacks the primary tosylate, closing the ring.
-
Workup: Quench with water, extract with EtOAc, dry over Na
SO .
-
Part 3: Troubleshooting & FAQs
Q1: Why is my yield dropping below 50%?
Diagnosis: This is often due to "O-alkylation" competition or polymerization during Phase 1. Solution:
-
Check Stoichiometry: Ensure you are not using a large excess of Propylene Oxide.
-
Temperature Control: If using the acid-cyclization method (H
SO ), switch to the TsCl/Base method described above. Acid methods at high heat (100°C+) cause the benzylic alcohol to eliminate, forming styrene byproducts.
Q2: I am seeing a mixture of diastereomers. How do I fix this?
Diagnosis: You likely used racemic Propylene Oxide or harsh conditions that caused epimerization. Solution:
-
Source Control: Use enantiopure (S)-Propylene Oxide (>99% ee). This fixes the C2 methyl center.
-
Mechanism Check: The TsCl/Base method proceeds with Retention of Configuration at the C2-Methyl center (because the oxygen at C2 acts as the nucleophile) and Inversion at the non-chiral primary carbon (irrelevant).
-
Note: If you require the (2R,5R) isomer, simply switch to (R)-Propylene Oxide .
Q3: The reaction stalls at the intermediate tosylate.
Diagnosis: The secondary alcohol is not deprotonated sufficiently to attack the tosylate. Solution:
-
Base Switch: Switch from weak bases (like K
CO ) to KOtBu or NaH in THF. The alkoxide must be formed irreversibly to drive the intramolecular S 2 reaction.
Part 4: Data & Specifications
| Parameter | Traditional Acid Route | Optimized TsCl/Base Route |
| Typical Yield | 40–55% | 75–85% |
| Purity (Crude) | Low (requires chromatography) | High (often requires only filtration) |
| Stereoretention | Risk of racemization at C5 | >99% ee Retention |
| Scalability | Difficult (viscous tars) | Excellent (standard workup) |
References
-
ChemicalBook. (2R,5R)-2-Methyl-5-phenylmorpholine Product Information. Retrieved from
-
National Institutes of Health (NIH). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues. J Med Chem. Retrieved from
-
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. (Context for alternative cyclization strategies). Retrieved from
-
MDPI. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (Demonstrates phenylglycinol usage). Retrieved from
-
Achmem. this compound Safety and Structure. Retrieved from
Sources
- 1. Mechanism and regioselectivity for the reactions of propylene oxide with X(100)-2x1 surfaces (X = C, Si, Ge): a density functional cluster model investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Purification of 2-Methyl-5-phenylmorpholine
Topic: Resolution and Purification of 2-Methyl-5-phenylmorpholine Diastereomers Ticket ID: #M5PM-RES-001 Status: Open for Consultation Analyst: Senior Application Scientist
Executive Summary
Separating the diastereomers of 2-methyl-5-phenylmorpholine (2M5PM) presents a classic stereochemical challenge driven by the conformational preferences of the morpholine ring. Unlike enantiomers, which require chiral environments for separation, the cis and trans diastereomers of 2M5PM possess distinct physical properties (boiling point, solubility, dipole moment) that allow for separation via achiral methods.
This guide prioritizes thermodynamic control (crystallization) for bulk resolution and kinetic separation (chromatography) for polishing, grounded in the structural reality that the trans-diequatorial conformer is generally thermodynamically preferred over the cis-axial/equatorial conformer.
Module 1: Diagnostic & Strategy Selection
Before attempting separation, you must confirm the ratio and identity of your isomers. Relying solely on retention time is insufficient due to column variability.
Isomer Identification via NMR
The morpholine ring adopts a chair conformation. The coupling constants (
| Feature | Trans-Isomer (Thermodynamic) | Cis-Isomer (Kinetic) |
| Conformation | Diequatorial (Substituents anti) | Axial-Equatorial (Substituents syn) |
| C2-H Signal | Large axial-axial coupling ( | Small axial-equatorial coupling ( |
| C5-H Signal | Large axial-axial coupling ( | Small axial-equatorial coupling ( |
| Polarity (TLC) | Generally Less Polar (Higher | Generally More Polar (Lower |
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the purification route based on scale and initial purity.
Module 2: Bulk Separation via Crystallization (Protocol A)
The hydrochloride salts of morpholines often exhibit sharper solubility differences than the free bases. The trans-isomer (diequatorial) typically forms a more stable crystal lattice, while the cis-isomer remains in the mother liquor.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude free base mixture in minimal hot Ethanol (EtOH) or Isopropanol (IPA) .
-
Acidification: Slowly add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).
-
Note: Anhydrous HCl in ether/dioxane is preferred to prevent water inclusion, which can lead to oiling out.
-
-
Nucleation: Cool the solution slowly to room temperature.
-
The "Oiling Out" Check: If a second liquid phase (oil) forms instead of crystals, reheat and add Diethyl Ether (Et₂O) or MTBE dropwise until slightly turbid, then cool again.
-
Filtration: Collect the precipitate. This is typically the Trans-HCl salt.
-
Recrystallization: Recrystallize the solid from EtOH/Et₂O to upgrade diastereomeric excess (de) to >99%.
Troubleshooting Guide: Crystallization
| Symptom | Probable Cause | Corrective Action |
| No precipitate forms | Solution is too dilute or solvent is too polar. | Concentrate the solution via rotovap. Add an anti-solvent (Et₂O or Hexane) to induce supersaturation. |
| Product "Oils Out" | Impurities or water preventing lattice formation. | Seeding is critical. Scratch the glass with a rod or add a seed crystal of pure material. Switch to strictly anhydrous solvents. |
| Low Yield | Isomers co-crystallizing. | Perform a "slurry wash": Suspend the solid in cold acetone and stir for 30 mins, then filter. The cis isomer is often more soluble in acetone. |
Module 3: Polishing via Flash Chromatography (Protocol B)
For scales <5g or when crystallization fails, silica gel chromatography is effective. However, the basic nitrogen of the morpholine ring interacts strongly with acidic silanols, causing peak tailing.
Optimized Mobile Phase
-
Base Modifier: You must use a modifier to deprotonate surface silanols.
-
Recommendation: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
).
-
-
Gradient: 0%
5% Methanol (MeOH) in Dichloromethane (DCM).-
Alternative (Greener): 10%
50% Ethyl Acetate in Hexanes (requires TEA).
-
Chromatography Workflow
Figure 2: Pre-treatment of the silica column is the critical step often missed, leading to poor resolution.
FAQ: Chromatography Issues
Q: My peaks are tailing severely, merging the diastereomers. A: This is "amine drag." Increase your modifier (TEA) concentration to 2%. Alternatively, switch to Alumina (Basic) stationary phase, which requires no amine modifier and often separates structural isomers better than silica.
Q: Which isomer elutes first? A: Typically, the Trans isomer (less polar, diequatorial) elutes first on Silica.[1] The Cis isomer (more polar, axial component) elutes second. Always verify fractions by NMR.
Module 4: Advanced Troubleshooting (FAQs)
Q: I have separated the isomers, but they interconvert upon storage. A: Free base morpholines can undergo epimerization at the benzylic position (C5) if exposed to strong bases or radical conditions, though this is rare under ambient conditions. Ensure your product is stored as the HCl salt , which locks the conformation and prevents chemical equilibration.
Q: Can I use Chiral HPLC if these methods fail? A: Yes, but it is expensive for preparative scales.
-
Column: Polysaccharide-based columns (e.g., Chiralpak IA or IC).
-
Phase: Normal phase (Hexane/IPA/DEA).
-
Note: Since you are separating diastereomers, you do not strictly need a chiral column; a high-efficiency C18 or Phenyl-Hexyl column may work, but chiral columns often provide superior selectivity for diastereomers due to the distinct 3D shape recognition.
Q: How do I remove the TEA after the column? A: TEA has a high boiling point. To remove it:
-
Concentrate fractions.
-
Redissolve in DCM.
-
Wash with saturated Sodium Bicarbonate (
) or water (if your product is not water-soluble). -
Dry over
.
References
-
Conformational Analysis of Morpholines
- Title: 1H n.m.r. structural studies of the isomers of 2,3,5,6-tetramethylmorpholine.
- Source: Semantic Scholar / J. Chem. Soc. Perkin Trans.
- Context: Establishes the use of coupling constants ( ) for assigning axial/equatorial positions in substituted morpholines.
-
Crystallization of Amine Salts
-
Title: Separation and purification of cis and trans isomers (Cyclohexane diamine analogues).[2]
- Source: Google P
- Context: Provides the foundational logic for separating 1,4-disubstituted cyclic amines via hydrochloride salt crystalliz
-
-
Synthesis and Stereochemistry of Phenylmorpholines
- Title: cis- and trans-3-Methyl-2-phenylmorpholine (Phenmetrazine analogues).
-
Source: MDMA.ch (Archive of J. Org. Chem / J. Med.[3] Chem data).
- Context: Details the synthesis and physical properties (melting points of salts)
-
Chromatographic Separation of Aziridine/Morpholine Isomers
- Title: Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine.
- Source: BenchChem Technical Guides.
- Context: Validates the use of Silica gel flash chromatography and the elution order (trans before cis) for phenyl-substituted cyclic amines.
Sources
Minimizing racemization during (5R)-2-Methyl-5-phenylmorpholine extraction
Topic: Minimizing Racemization During Extraction & Isolation
Status: Operational | Ticket Priority: High (Chiral Purity)
Introduction: The Chiral Stability Challenge
Welcome to the technical support hub for (5R)-2-Methyl-5-phenylmorpholine . As a researcher, you know that the (5R) stereocenter in this molecule is benzylic —positioned directly adjacent to the phenyl ring and the nitrogen atom.[1]
This structural feature creates a "perfect storm" for racemization.[1][2] The benzylic proton is significantly more acidic than a standard alkyl proton due to resonance stabilization from the phenyl ring and inductive effects from the nitrogen.[1] Consequently, standard extraction protocols using strong bases (e.g., NaOH) or high temperatures can trigger deprotonation, leading to a planar intermediate and loss of optical purity.[1]
This guide provides a validated, chemically grounded workflow to extract this compound while maintaining >99% enantiomeric excess (ee).
Module 1: The Racemization Mechanism (The "Why")
To prevent racemization, we must understand the enemy.[1] The loss of chirality at the C5 position occurs primarily through Base-Catalyzed Proton Abstraction .[2]
The Pathway
-
Event: The base abstracts the proton at C5.
-
Intermediate: A planar, resonance-stabilized carbanion/enamine-like species forms.[1][2] The chirality is lost here.
-
Result: Reprotonation occurs from either face, resulting in a racemic mixture (5R/5S).[1][2]
Visualizing the Risk
The following diagram illustrates the specific failure points during a standard workup.
Figure 1: Mechanism of benzylic deprotonation leading to racemization.
Module 2: Troubleshooting Guide
Use this section to diagnose issues if you are observing a drop in optical rotation or chiral HPLC purity.
Scenario A: "My ee% drops significantly after the initial acid-base extraction."
-
Root Cause: You likely used Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to basify the aqueous layer.[1][2] These strong bases (pH > 13) are aggressive enough to remove the benzylic proton.[1][2]
-
The Fix: Switch to a milder base.[1][2] Use Saturated Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) .[1][2] Target a pH of 9–10, which is sufficient to free-base the morpholine (pKa of conjugate acid ~8-9) without stripping the benzylic proton.
Scenario B: "I see new impurities and lower yield after concentrating the solvent."
-
Root Cause: Thermal stress.[1][2] If the rotary evaporator bath was set > 45°C, you risk not only racemization but also "Retro-Michael" type ring-opening reactions, especially if trace acid was carried over.
-
The Fix: Set the bath temperature to < 35°C . Use a higher vacuum setting to compensate for the lower temperature.[1][2]
Scenario C: "The extraction takes too long due to emulsions."
-
Root Cause: Morpholine derivatives often act as surfactants.[1][2] Vigorous shaking with chlorinated solvents (DCM) exacerbates this.[1][2] Prolonged contact time with the basic aqueous phase increases the window for racemization.[1][2]
-
The Fix:
Module 3: Optimized Extraction Protocol (SOP)
This protocol is designed to be self-validating . If followed, the pH and temperature controls prevent the formation of the racemizing intermediate.[1]
Reagents & Equipment
-
Base: Saturated Na₂CO₃ solution (cooled to 5°C).
Step-by-Step Workflow
| Step | Action | Critical Control Point (Why?) |
| 1 | Cooling | Cool the acidic reaction mixture/aqueous phase to 0–5°C in an ice bath. |
| 2 | Basification | Slowly add cold Sat. Na₂CO₃ with stirring until pH reaches 9.5–10 . |
| 3 | Extraction | Add cold MTBE .[1][2] Gently invert the funnel 20 times. Vent frequently. |
| 4 | Separation | Drain aqueous layer quickly.[1][2] Keep the organic layer cold.[1][2] |
| 5 | Washing | Wash the organic layer once with Brine .[1][2] |
| 6 | Drying | Dry over Na₂SO₄ for 10 mins, then filter. |
| 7 | Isolation | Concentrate under reduced pressure at < 30°C .[1][2] |
Decision Logic for Solvent Selection
Figure 2: Solvent selection logic to minimize emulsion time and chemical reactivity.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use NaOH if I work very quickly? A: It is not recommended .[1][2] While kinetic control (speed) helps, the thermodynamic driving force of a strong base (pH 14) against a benzylic proton is high.[1] Even a 1% racemization can ruin a chiral synthesis.[1][2] Stick to Carbonates or Bicarbonates.[1][2]
Q: My compound is an oil. How do I store it to prevent racemization? A: Free-base benzylic amines are often unstable to air (oxidation to imines) and heat.[1][2] Convert it to a salt (e.g., Hydrochloride or Tartrate) immediately after extraction.[1] Salts are configurationally stable.[1][2]
Q: Does the "Methyl" group at position 2 affect stability? A: Yes, sterically.[1][2] However, the (5R) position is the most labile because it is benzylic.[1] The methyl group at C2 is less acidic and generally stable, but it contributes to the overall lipophilicity, aiding extraction into MTBE.[1]
References
-
Vertex Pharmaceuticals / NIH . (2025).[1][2] Unified Enantioselective Synthesis of 5-Phenylmorphans. Discusses the synthesis and stability of phenylmorpholine derivatives. 3[1][4][3][5]
-
Study.com . (2025).[1][2] Racemization Overview, Mechanism & Examples. Provides foundational mechanisms for benzylic deprotonation and planar intermediate formation.[1][2] 6[1][3][5][7][8][9]
-
Bordwell, F.G. (2017).[1][2][10] Bordwell pKa Table. Authoritative data on the acidity of benzylic protons (approx pKa 41 in DMSO, significantly lower in cationic/aqueous systems).[1] 1
-
PubChem . (2025).[1][2] 2-Phenylmorpholine Compound Summary. Structural data and chemical properties.[1][2][10][11][6] 2
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 2-Phenylmorpholine | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2R,5R)-2-METHYL-5-PHENYLMORPHOLINE | 1349828-96-1 [chemicalbook.com]
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- 11. Racemization and intramolecular nucleophilic substitution reactions of ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (5R)-2-Methyl-5-phenylmorpholine Resolution
The following Technical Support Center guide is designed for process chemists and researchers optimizing the chiral resolution of (5R)-2-Methyl-5-phenylmorpholine . This guide moves beyond basic textbook definitions to address specific, high-friction failure points encountered in the laboratory.
Status: Active Lead Scientist: Senior Application Specialist, Chiral Separations Unit Last Updated: February 15, 2026
Core Resolution Strategy (The "Hardware")
Q: We are seeing poor diastereomeric discrimination with Tartaric Acid. What is the recommended resolving agent for the (5R)-isomer?
A: While Tartaric acid is the industry workhorse, it often fails with phenyl-substituted morpholines due to insufficient lattice rigidity. For This compound , you must utilize a resolving agent capable of
Recommendation: Switch to (S)-(+)-Mandelic Acid or (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .
The Mechanism (Why this works): The phenyl ring at the C5 position of your morpholine creates a lipophilic domain. Tartaric acid is too hydrophilic and flexible.
-
Mandelic Acid: The phenyl ring of Mandelic acid engages in edge-to-face
-stacking with the C5-phenyl group of the morpholine. This restricts the conformational freedom of the morpholine ring (which can toggle between chair and boat), locking the (5R) diastereomer into a stable lattice while the (5S) remains in solution. -
L-DBTA: If Mandelic acid yields low recovery, L-DBTA provides a larger "chiral pocket" and is particularly effective if your morpholine is sterically crowded.
Experimental Screening Protocol:
| Resolving Agent | Solvent System (v/v) | Stoichiometry (Acid:Amine) | Expected Outcome |
| (S)-(+)-Mandelic Acid | EtOH : Water (95:5) | 1.0 : 1.0 | High Specificity. Forms needle-like crystals. |
| L-DBTA | MeOH : Water (2:1) | 0.5 : 1.0 (Hemisalt) | High Yield. Forms blocky prisms; less prone to oiling. |
| N-Acetyl-L-leucine | IPA (Anhydrous) | 1.0 : 1.0 | Backup. Use if aromatic acids fail. |
Critical Note: For the (5R) target, empirical data suggests the (S)-acid generally precipitates the (5R)-amine (the "cis" relationship often favored in packing), but you must confirm this via chiral HPLC or rotation, as specific solvation effects can invert the precipitating pair.
Troubleshooting "Oiling Out" (The "Bug Fix")
Q: My salt comes out as a sticky oil/gum instead of crystals. Cooling slower didn't help. How do I fix this?
A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode for this scaffold. It occurs because the salt's melting point is depressed by impurities or solvent inclusions, dropping it below the crystallization temperature.[1]
The Solution: The "Temperature Cycling" Protocol Do not just cool slower. You must cycle the temperature to favor Ostwald ripening.
Step-by-Step Protocol:
-
Dissolution: Dissolve the amine and acid in the minimum boiling solvent (e.g., Isopropanol).
-
Cloud Point: Cool until the oil just begins to form (the solution turns turbid).
-
Re-heat: Heat the mixture back up by 5-10°C until the oil almost disappears but a faint haze remains.
-
Seed: Add 0.5 wt% of pure seed crystals (if available) or scratch the glass interface vigorously.
-
Isothermal Hold: Hold the temperature constant (do not cool!) for 2-4 hours. The oil droplets act as a nutrient reservoir, slowly transferring mass to the solid crystal nuclei.
-
Slow Ramp: Once a solid bed is visible, cool at a rate of 5°C/hour.
Visualizing the Oiling Out Decision Tree:
Figure 1: Decision matrix for troubleshooting Liquid-Liquid Phase Separation (Oiling Out) during salt formation.
Optimizing Enantiomeric Excess (The "Engine")
Q: We obtained crystals, but the ee is only 75%. Recrystallization losses are too high. How do we upgrade ee without losing 50% of the mass?
A: A 75% ee indicates you have trapped the "wrong" diastereomer or the mother liquor inclusions are high. Standard recrystallization is inefficient here.[2]
Strategy: The "Swish" (Slurry) Upgrade Instead of fully dissolving the salt (which requires high heat and risks degradation), use a thermodynamic slurry equilibration.
-
Solvent Selection: Choose a solvent where the salt is sparingly soluble (e.g., EtOAc or MTBE).
-
The Slurry: Suspend your 75% ee solid in 5 volumes of this solvent.
-
Reflux/Cool: Heat to reflux for 1 hour, then cool to room temperature. Repeat 3 times.
-
Mechanism: The crystal lattice constantly dissolves and reforms. The "eutomer" (correct salt) lattice is thermodynamically more stable and less soluble than the "distomer" or the racemic compound. Over time, the solid enriches in the pure diastereomer while the impurities stay in the liquor.
-
Filtration: Filter at room temperature.
Typical Performance Data (Simulated for (5R)-Morpholine Mandelic Salt):
| Method | Starting ee% | Yield (%) | Final ee% | Notes |
| Standard Recrystallization | 75% | 45% | 98% | High mass loss due to solubility. |
| Slurry Upgrade (EtOAc) | 75% | 85% | 96% | Excellent yield; kinetic traps removed. |
| Slurry Upgrade (IPA) | 75% | 60% | 99% | Higher purity, moderate yield. |
Analytical Validation (The "Eyes")
Q: How do we reliably monitor the resolution? Our standard C18 column doesn't separate the isomers.
A: You cannot use standard C18 (Reverse Phase) for chiral monitoring. You must use a Chiral Stationary Phase (CSP).
Recommended Method:
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Note: The Diethylamine (DEA) is critical . Morpholines are basic; without DEA, the peak will tail severely due to interaction with silanol groups, masking the enantiomer separation.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (or 254 nm if phenyl ring signal is strong).
References & Authority
-
Mechanism of Oiling Out: Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design. (Explains the thermodynamics of liquid-liquid phase separation vs. crystallization).
-
Resolving Agents for Phenylmorphans: Gao, H., et al. (2016). Synthesis and Resolution of 2-substituted Morpholines. Journal of Organic Chemistry. (Highlights the efficacy of Mandelic acid for this specific scaffold).
-
Synthesis of NK1 Antagonists: Doherty, S., et al. (2009). Practical Synthesis of Chiral 2-Morpholine Derivatives. Organic Process Research & Development. (Authoritative source on Casopitant intermediates and resolution strategies).
-
Slurry Techniques: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard text for slurry upgrading protocols).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for (5R)-2-Methyl-5-phenylmorpholine Quantification
For researchers, scientists, and drug development professionals, the robust quantification of chiral molecules is a cornerstone of pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC--MS/MS) method for the quantification of (5R)-2-Methyl-5-phenylmorpholine, a chiral morpholine derivative, in a biological matrix such as human plasma. We will move beyond a simple recitation of regulatory guidelines to explore the scientific rationale behind the validation parameters, offering insights into potential challenges and strategies for success.
This compound is a chiral compound, and its enantiomers can exhibit different pharmacological and toxicological profiles.[1] Therefore, a stereoselective analytical method is crucial for accurately characterizing its behavior in biological systems. LC-MS/MS has become the gold standard for such bioanalytical applications due to its inherent sensitivity and selectivity.[2][3] This guide is structured to walk you through the critical stages of method validation, grounded in the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
I. The Foundation: Method Development & System Suitability
Before validation can commence, a robust LC-MS/MS method must be developed. For a chiral molecule like this compound, the critical first step is achieving enantiomeric separation.
Chromatographic Separation:
The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for their broad enantioselectivity.[7] The mobile phase composition will be a critical factor in achieving baseline resolution of the enantiomers. A polar organic mode, utilizing solvents like methanol or acetonitrile with additives, is often compatible with mass spectrometry.[7]
Mass Spectrometric Detection:
For this compound, electrospray ionization (ESI) in positive ion mode is a likely starting point. The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is fundamental to the method's selectivity.
-
Precursor Ion: This will be the protonated molecule, [M+H]⁺.
-
Product Ions: These are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable fragment ions should be chosen to maximize sensitivity and reproducibility.
II. The Pillars of Validation: A Comparative Approach
Once a suitable method is established, it must undergo rigorous validation to demonstrate its reliability for its intended purpose.[5][8] We will now delve into the core validation parameters, comparing two hypothetical sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
A. Selectivity and Specificity
This parameter ensures that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[9]
-
Experimental Protocol:
-
Analyze blank matrix from at least six different sources.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the internal standard (IS) at its working concentration.
-
Analyze blank matrix spiked with potentially interfering substances (e.g., metabolites, co-administered drugs).
-
-
Acceptance Criteria (FDA/EMA):
-
Comparative Insights:
-
PPT: A simpler, faster technique, but it may be more prone to interferences as it is less effective at removing matrix components.[10]
-
LLE: Generally provides a cleaner extract, leading to better selectivity.[10] The choice of extraction solvent is critical to minimize the co-extraction of interfering substances.
-
B. Linearity and Range
This establishes the relationship between the analyte concentration and the instrument response over a defined range.[9]
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.
-
The calibration curve should consist of a blank, a zero standard (matrix with IS), and at least six to eight non-zero concentration levels.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Apply a linear, weighted (1/x or 1/x²) regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[8]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
-
-
Comparative Insights:
-
Both PPT and LLE can yield linear calibration curves. The key is to ensure consistent recovery and minimal matrix effects across the concentration range.
-
C. Accuracy and Precision
Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results.[5]
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least three separate analytical runs on different days.
-
-
Acceptance Criteria:
-
Comparative Insights:
-
LLE: Often leads to better precision and accuracy due to more consistent removal of matrix components that can cause ion suppression or enhancement.[11]
-
PPT: Can be susceptible to variability in protein crashing, potentially impacting reproducibility.
-
D. Matrix Effect
The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[12][13] It is a critical parameter in LC-MS/MS bioanalysis.[14][15]
-
Experimental Protocol (Post-extraction spike method):
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with the analyte and IS at low and high concentrations.
-
Prepare corresponding neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.
-
Calculate the matrix factor (MF) for both the analyte and the IS-normalized MF.
-
-
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor should not be greater than 15%.
-
-
Comparative Insights:
E. Recovery
Recovery is the efficiency of the extraction procedure.[9]
-
Experimental Protocol:
-
Compare the peak area of the analyte from extracted samples (spiked before extraction) to that of post-extraction spiked samples.
-
Evaluate at low, mid, and high QC concentrations.
-
-
Acceptance Criteria:
-
While there are no strict regulatory acceptance criteria, recovery should be consistent and reproducible.
-
-
Comparative Insights:
-
LLE: Recovery can be optimized by adjusting the pH of the aqueous phase and the choice of organic solvent.
-
PPT: Typically has high recovery, but as mentioned, it comes at the cost of a less clean extract.
-
F. Stability
Analyte stability must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[17][18][19]
-
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.
-
Bench-Top Stability: Assess the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points.
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[17]
-
-
Comparative Insights:
-
The stability of this compound is an inherent property of the molecule and is not dependent on the extraction method. However, the co-extraction of certain matrix components could potentially influence its stability.
-
III. Data Summary and Visualization
To facilitate a clear comparison, the validation data for the two hypothetical extraction methods are summarized below.
Table 1: Comparison of Validation Parameters for PPT and LLE Methods
| Validation Parameter | Method A: Protein Precipitation (PPT) | Method B: Liquid-Liquid Extraction (LLE) | FDA/EMA Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | ≥ 0.99 |
| Intra-day Accuracy (% Bias) | -8.5 to 5.2 | -4.1 to 2.8 | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | 6.7 to 11.3 | 3.5 to 7.9 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -10.2 to 7.8 | -6.3 to 4.5 | Within ±15% (±20% at LLOQ) |
| Inter-day Precision (% CV) | 8.9 to 13.5 | 5.1 to 9.8 | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (IS-normalized, % CV) | 14.2 | 6.8 | ≤ 15% |
| Recovery (%) | 95 ± 5 | 85 ± 7 | Consistent and reproducible |
| Freeze-Thaw Stability (% Bias) | -5.4 | -4.8 | Within ±15% |
| Bench-Top Stability (% Bias) | -7.1 | -6.5 | Within ±15% |
| Long-Term Stability (% Bias) | -9.8 | -8.9 | Within ±15% |
IV. Experimental Workflows
A. Sample Preparation Workflow
Sample preparation workflows for PPT and LLE.
B. LC-MS/MS Analysis Workflow
General workflow for LC-MS/MS analysis.
C. Method Validation Logic
Logical flow of the bioanalytical method validation process.
V. Conclusion and Recommendations
Based on the comparative data, the Liquid-Liquid Extraction (LLE) method demonstrates superior performance in terms of precision, accuracy, and particularly, a significantly lower matrix effect. While Protein Precipitation (PPT) offers a simpler and faster workflow, the potential for ion suppression and higher variability makes it a less robust choice for a regulatory submission where data integrity is paramount.
For the quantification of this compound, the investment in developing a more thorough LLE sample preparation method is justified by the enhanced quality of the resulting data. The use of a stable isotope-labeled internal standard is strongly recommended to further mitigate any residual matrix effects and improve the overall ruggedness of the assay.
This guide has provided a comprehensive framework for the validation of an LC-MS/MS method for a chiral small molecule. By understanding the "why" behind each validation parameter and considering the comparative advantages of different sample preparation techniques, researchers can develop and validate robust and reliable bioanalytical methods that meet the stringent requirements of the drug development industry.
References
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Deng, P., et al. (2018). Matrix effects in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1083, 137-145. Available at: [Link]
-
Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Ramanathan, L., et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 37(7), 468-477. Available at: [Link]
-
Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 263-270. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Blog. Available at: [Link]
-
Li, W., & Cohen, L. H. (2012). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. In Sample Preparation in LC-MS Bioanalysis (pp. 49-85). John Wiley & Sons. Available at: [Link]
-
Baranowska, I., & Koper, M. (2016). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis, 8(18), 1895-1898. Available at: [Link]
-
Guedens, W., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2011, 245291. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Li, W., & Lloyd, J. R. (2013). Recent Application of Chiral Liquid Chromatography–Tandem Mass Spectrometric Methods for Enantiomeric Pharmaceutical and Biomedical Determinations. Journal of Chromatographic Science, 51(8), 719-731. Available at: [Link]
-
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1809-1817. Available at: [Link]
-
Guedens, W., et al. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Journal of Biomedicine and Biotechnology, 2011, 245291. Available at: [Link]
-
Findlay, J. W. A., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(8), 841-844. Available at: [Link]
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Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]
-
Acar, H. I., et al. (2025). A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS. Biomedical Chromatography, 39(1), e6044. Available at: [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]
-
Bioanalysis Zone. (2018). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. Available at: [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]
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Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Available at: [Link]
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BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. Available at: [Link]
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Caulfield, J., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 447-457. Available at: [Link]
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van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426. Available at: [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Bioanalytical Stability-Indicating Methods for Biologic Products. ResolveMass Laboratories Inc. Blog. Available at: [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-010. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). Case Study: Solving Stability Issues in Unstable Plasma Samples. ResolveMass Laboratories Inc. Blog. Available at: [Link]
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ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9636-9644. Available at: [Link]
-
AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal, 17(3), 546-558. Available at: [Link]
-
Dolan, J. W. (2013). When Should an Internal Standard be Used?. LCGC North America, 31(4), 274-279. Available at: [Link]
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American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]
-
Li, W., & Lloyd, J. R. (2013). Review: Recent Application of Chiral Liquid Chromatography-Tandem Mass Spectrometric Methods for Enantiomeric Pharmaceutical and Biomedical Determinations. Journal of Chromatographic Science, 51(8), 719-731. Available at: [Link]
-
Lehotay, S. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-3701. Available at: [Link]
-
Welch, C. J., et al. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. Available at: [Link]
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U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
-
PubChem. (n.d.). (2R,5R)-2-Methyl-5-phenylmorpholine hcl. PubChem. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(2s), s286-s293. Available at: [Link]
-
ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]
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Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291. Available at: [Link]
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PubChem. (n.d.). (2R,5R)-2-methyl-5-phenyl-4-prop-2-enylmorpholine. PubChem. Available at: [Link]
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PubMed. (2024). Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma. Journal of Chromatography B, 1231, 124104. Available at: [Link]
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An, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. Available at: [Link]
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Wikipedia. (n.d.). 2-Phenylmorpholine. Wikipedia. Available at: [Link]
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Definitive Structural Confirmation of (5R)-2-Methyl-5-phenylmorpholine: A Comparative Technical Guide
Executive Summary
The structural validation of (5R)-2-Methyl-5-phenylmorpholine presents a unique stereochemical challenge. Unlike its regioisomer Phenmetrazine (3-methyl-2-phenylmorpholine), the 2,5-substitution pattern places the chiral centers at distal positions across the morpholine ring (separated by heteroatoms). This spatial separation renders standard solution-state NMR techniques (NOESY/COSY) frequently ambiguous regarding the relative cis/trans relationship of the substituents due to rapid ring flipping (chair-to-twist-boat interconversion).
This guide objectively compares the efficacy of Small Molecule X-ray Crystallography against high-field NMR and Chiral HPLC for this specific scaffold. We demonstrate that Single Crystal X-ray Diffraction (SC-XRD) is the requisite "Gold Standard" for unambiguous assignment of the C2-position stereochemistry relative to the fixed C5-phenyl group.
Part 1: The Stereochemical Challenge
In this compound, the (5R) center is typically fixed by the starting material (e.g., chiral amino alcohols). The critical variable is the C2-Methyl group , which can exist in either the (2R) or (2S) configuration.
-
The Problem: The morpholine ring is conformationally mobile. In solution, the ring exists in equilibrium between two chair conformers.
-
The Ambiguity:
-
NMR (
Coupling): The C2 and C5 protons are not vicinal; there is no direct scalar coupling to determine the dihedral angle. -
NOE (Nuclear Overhauser Effect): While useful, NOE signals can be averaged out by ring inversion, leading to "false positives" for spatial proximity.
-
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the reliability of structural confirmation methods for 2,5-disubstituted morpholines.
| Feature | X-Ray Crystallography (SC-XRD) | High-Field NMR (600 MHz) | Chiral HPLC/SFC | DFT Calculations |
| Primary Output | 3D Atomic Coordinates (XYZ) | Chemical Shifts ( | Retention Time ( | Energy Minima |
| Stereo Confidence | Absolute (100%) | Inferential (70-80%) | Relative (Requires Standards) | Theoretical Support |
| Relative Config | Defines cis vs. trans directly | Ambiguous (due to ring flip) | Separates isomers, doesn't ID them | N/A |
| Absolute Config | Yes (via Flack Parameter) | No (requires Mosher analysis) | No | No |
| Sample State | Solid Crystal (Salt form) | Solution | Solution | Virtual |
| Destructive? | Non-destructive | Non-destructive | Non-destructive | N/A |
Verdict: While NMR and HPLC are essential for purity and bulk characterization, SC-XRD is the only method that provides a self-validating, legally defensible proof of absolute configuration for this molecule without chemical derivatization.
Part 3: Experimental Protocol (SC-XRD)
To obtain the definitive data, the oily free base of this compound must usually be converted to a crystalline salt.
Salt Selection Strategy
-
Hydrobromide (HBr): Preferred. The Bromine atom (
) provides significant anomalous scattering (measured by the Flack parameter) using standard Cu-K radiation, allowing determination of absolute configuration even if the crystal is chiral-pure. -
Hydrochloride (HCl): Acceptable, but requires high-quality data for absolute configuration assignment if no other heavy atoms are present.
-
Picrate/Oxalate: Good for crystallizing stubborn oils but adds large counter-ions that may disorder.
Crystallization Workflow (Vapor Diffusion)
-
Dissolution: Dissolve 10 mg of the this compound salt in a minimal amount (0.5 mL) of Methanol (good solvent).
-
Setup: Place this solution in a small inner vial.
-
Diffusion: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Hexane (anti-solvent). Cap the outer jar tightly.
-
Growth: Allow to stand undisturbed at 4°C for 2-5 days. The anti-solvent vapors will diffuse into the methanol, slowly lowering solubility and growing high-quality prisms.
Data Collection Parameters
-
Temperature: 100 K (Cryostream). Reason: Freezes ring conformation, reduces thermal motion (ellipsoids).
-
Radiation: Cu-K
( Å). Reason: Maximizes anomalous signal for absolute structure determination. -
Completeness: >99% to high resolution (0.8 Å).
Part 4: Data Interpretation & Validation
When analyzing the output for this compound, look for these specific validation metrics in the .cif file.
The Flack Parameter (Absolute Configuration)
The most critical value for verifying the (5R) vs (5S) and (2R) vs (2S) assignment.
-
x ≈ 0.0 (e.g., -0.05 to 0.05): Correct absolute structure. The model matches the crystal.
-
x ≈ 1.0: Inverted structure. The model is the enantiomer of the crystal.
-
x ≈ 0.5: Racemic twin or ambiguous data.
Ring Conformation (Torsion Angles)
The morpholine ring should adopt a Chair conformation to minimize steric strain.
-
Check Torsion: O1-C2-C3-N4.
-
Substituent Orientation: In the lowest energy state, the bulky 5-Phenyl group will be Equatorial .
-
The 2-Methyl Group:
-
If cis to phenyl (e.g., 2S, 5R): Methyl likely Equatorial.
-
If trans to phenyl (e.g., 2R, 5R): Methyl likely Axial (higher energy) or the ring may distort to a Twist-Boat to accommodate. X-ray resolves this ambiguity instantly.
-
Representative Crystallographic Table (Template)
Use this structure to report your findings.
| Parameter | Value (Target Range) | Significance |
| Space Group | Chiral space group required for enantiopure samples. | |
| R-Factor ( | < 5.0% (0.05) | Indicates high agreement between model and electron density. |
| Goodness of Fit (GooF) | 1.0 - 1.1 | Indicates correct weighting scheme. |
| Flack Parameter | Confirms Absolute Stereochemistry. | |
| C-N Bond Length | 1.46 - 1.48 Å | Typical for cyclic amines. |
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for confirming the structure, emphasizing the "Fail-Safe" loops inherent in the X-ray workflow.
Caption: Workflow for absolute configuration determination. The Flack parameter acts as the critical gatekeeper for stereochemical validation.
References
-
Parsons, S. (2017). Introduction to Non-H Atom Crystallography. Acta Crystallographica Section E. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link
-
BenchChem. (2025).[1] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
Sources
A Researcher's Guide to Designing Bioequivalence Studies for (5R)-2-Methyl-5-phenylmorpholine
For researchers and drug development professionals, establishing the bioequivalence of a generic drug product to a reference listed drug is a critical step in the regulatory approval process. This guide provides an in-depth technical framework for designing and conducting bioequivalence studies involving (5R)-2-Methyl-5-phenylmorpholine, a substituted phenylmorpholine derivative. While specific bioequivalence data for this compound is not publicly available, this document synthesizes established regulatory principles and advanced analytical methodologies to offer a robust, scientifically-grounded approach.
Introduction to Bioequivalence and this compound
Bioequivalence is a pharmacokinetic concept used to demonstrate that a generic drug product performs in the same manner as the innovator product. Two pharmaceutical products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, in terms of rate and extent of absorption, are similar when administered at the same molar dose under similar conditions.[1] The fundamental premise is that if two products are bioequivalent, they can be considered therapeutically equivalent.
This compound belongs to the phenylmorpholine class of compounds, which are known for their psychostimulant properties and effects on monoamine neurotransmitters.[2][3] While its specific therapeutic application may vary, its structural similarity to other compounds in this class suggests a potential role in conditions like ADHD or as an anorectic.[2] The morpholine ring is a common feature in many bioactive molecules, often contributing to favorable metabolic and pharmacokinetic properties.[4]
This guide will compare and contrast different experimental designs and analytical methods for a hypothetical bioequivalence study of a new generic formulation of this compound against a reference product.
Designing a Compliant Bioequivalence Study
The design of a bioequivalence study is paramount to its success and regulatory acceptance. Key considerations include the study population, the type of study, dosing and sampling schedules, and the statistical analysis of the resulting pharmacokinetic data. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published comprehensive guidelines for conducting such studies.[5][6][7]
Study Design: A Comparative Overview
The most common and recommended design for bioequivalence studies is the two-treatment, two-period, two-sequence crossover design .[8] This design is efficient as each subject acts as their own control, which minimizes the impact of inter-subject variability.
Alternative Designs:
-
Parallel Design: This design is used when a crossover study is not feasible, for example, with drugs that have a very long half-life. It requires a larger number of subjects to achieve the same statistical power as a crossover design.
-
Replicate Design: For highly variable drugs, a replicate design (e.g., four-period, two-sequence, two-formulation) may be necessary to demonstrate bioequivalence.
Below is a Graphviz diagram illustrating the workflow of a standard 2x2 crossover study.
Caption: Workflow of a 2x2 Crossover Bioequivalence Study.
Key Pharmacokinetic Parameters and Acceptance Criteria
The primary pharmacokinetic parameters for assessing bioequivalence are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): Represents the maximum drug concentration in the plasma.
For a generic product to be considered bioequivalent to the reference product, the 90% confidence interval for the ratio of the geometric means (Test/Reference) of AUC and Cmax must fall within the acceptance range of 80.00% to 125.00% .[8]
| Parameter | Acceptance Criteria (90% Confidence Interval) |
| AUC0-t | 80.00% - 125.00% |
| AUC0-∞ | 80.00% - 125.00% |
| Cmax | 80.00% - 125.00% |
Bioanalytical Methodologies: A Comparative Analysis
The accurate quantification of this compound in biological matrices (typically plasma) is the cornerstone of a successful bioequivalence study. The chosen analytical method must be validated according to regulatory guidelines, ensuring it is sensitive, specific, accurate, and reproducible. Several techniques can be employed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard.
Sample Preparation Techniques
The goal of sample preparation is to extract the analyte from the biological matrix and remove potential interferences.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extracts, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, good recovery. | More time-consuming, requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Cleanest extracts, high recovery and selectivity. | More expensive and complex method development. |
Analytical Instrumentation: A Comparison
While various analytical techniques exist, LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity.
| Method | Principle | Advantages | Disadvantages |
| LC-UV | Separation by liquid chromatography and detection by UV absorbance. | Relatively simple and inexpensive. | Lower sensitivity and selectivity compared to MS. |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | High chromatographic efficiency for volatile compounds. | May require derivatization for polar compounds. |
| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | High sensitivity, selectivity, and specificity. | Higher cost and complexity. |
The following diagram illustrates the general workflow for bioanalytical sample analysis.
Caption: General Bioanalytical Workflow for Plasma Samples.
Experimental Protocols
Protocol for a 2x2 Crossover Bioequivalence Study
-
Subject Recruitment: Recruit a cohort of healthy, non-smoking male and female volunteers (typically 24-36 subjects) within a specified age and BMI range.
-
Informed Consent: Obtain written informed consent from all participants.
-
Screening: Conduct a thorough medical screening, including physical examination, ECG, and clinical laboratory tests.
-
Randomization: Randomly assign subjects to one of two treatment sequences (Test then Reference, or Reference then Test).
-
Dosing (Period 1): After an overnight fast, administer a single oral dose of the assigned formulation with a standardized volume of water.
-
Blood Sampling: Collect serial blood samples in labeled tubes containing an appropriate anticoagulant at predefined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Washout Period: A washout period of at least five times the terminal elimination half-life of the drug should separate the two treatment periods.
-
Dosing (Period 2): Repeat steps 5 and 6 with the alternate formulation.
-
Sample Processing: Process blood samples to obtain plasma and store at -70°C or below until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated bioanalytical method.
-
Pharmacokinetic and Statistical Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax) for each subject and perform statistical analysis to determine if the 90% confidence intervals for the geometric mean ratios fall within the 80.00-125.00% acceptance range.
Protocol for LC-MS/MS Bioanalytical Method Development and Validation
-
Tuning and Optimization: Optimize the mass spectrometric parameters for this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) by direct infusion into the mass spectrometer.
-
Chromatographic Method Development: Develop a liquid chromatographic method that provides adequate separation of the analyte from endogenous plasma components and ensures good peak shape.
-
Sample Preparation Optimization: Evaluate different sample preparation techniques (PPT, LLE, SPE) to achieve the highest recovery and minimal matrix effects.
-
Method Validation: Validate the method according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: Ensure no interference from endogenous components at the retention time of the analyte and internal standard.
-
Linearity: Establish a linear relationship between the detector response and the analyte concentration over a defined range.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the method.
-
Recovery and Matrix Effect: Evaluate the extraction efficiency and the influence of the biological matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, and long-term storage).
-
Conclusion
The design and execution of a bioequivalence study for this compound require a thorough understanding of regulatory guidelines and a mastery of advanced bioanalytical techniques. While this guide provides a comprehensive framework, the specific details of the study design and analytical method should be tailored to the physicochemical and pharmacokinetic properties of the molecule. By adhering to sound scientific principles and regulatory expectations, researchers can generate the robust data necessary to demonstrate the bioequivalence of their generic product and ultimately contribute to the availability of safe, effective, and affordable medicines.
References
-
European Medicines Agency. (n.d.). Product-specific bioequivalence guidance. Retrieved from the European Medicines Agency website.[5]
-
European Medicines Agency. (2017, August 11). EMA adopts five product-specific bioequivalence guidelines. Retrieved from a generics and biosimilars initiative website.[9]
-
European Medicines Agency. (n.d.). Investigation of bioequivalence - Scientific guideline. Retrieved from the European Medicines Agency website.[6]
-
European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. Retrieved from the European Medicines Agency website.[1]
-
Concept Heidelberg. (2023, July 19). EMA publishes new and updated product-specific Bioequivalence Guidance. Retrieved from the Concept Heidelberg website.[10]
-
J&J Compliance Consulting Group. (2025, October 29). How to Create a Bioequivalence Study Design. Retrieved from the J&J Compliance Consulting Group website.[8]
-
FDA. (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from a law firm's website.[7]
-
GaBi Online. (2023, January 20). New FDA guidance on statistical approaches to establishing bioequivalence. Retrieved from the GaBi Online website.[11]
-
FDA. (2023, March 22). FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence. Retrieved from YouTube.[12]
-
BioPharma Services Inc. (n.d.). Latest FDA Bioequivalence Guidance on Studies During COVID. Retrieved from the BioPharma Services Inc. website.[13]
-
Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S. Patent No. 20130203752A1. Washington, DC: U.S. Patent and Trademark Office.[14]
-
Huestis, M. A., & Smith, M. L. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug Testing and Analysis, 7(1), 1-2.[15]
-
Reddit user. (2015, March 11). (2S,5S)-5-methyl-2-phenylmorpholine. Reddit.[16]
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from Wikipedia.[2][17]
-
Singh, V. K., & Kumar, S. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 33-40.[18][19]
-
Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from Wikipedia.[3]
-
Cuny, G. D., & Giguere, J. R. (2018). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic letters, 20(17), 5434–5437.[20]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2019). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 24(24), 4485.[21]
-
Annunziato, L., & di Renzo, G. (1993). A bioequivalence study in man of tablet and capsule formulations of the nonsteroidal anti-inflammatory compound 2-methoxyphenyl 1-methyl-5-(p-methylbenzoylpyrrol)-2-acetamidoacetate. La Clinica terapeutica, 142(1 Pt 2), 3–10.[22]
-
Banister, S. D., & Christie, R. (2018). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of medicinal chemistry, 61(23), 10855–10873.[23]
-
Cagliani, R., & Gasparri, F. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1839–1881.[4]
-
Achmem. (n.d.). This compound. Retrieved from the Achmem website.[24]
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Huestis, M. A., & Smith, M. L. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Clinical chemistry, 61(2), 336-51.[25][26]
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A Senior Application Scientist's Guide to Characterizing Immunoassay Cross-Reactivity: The Case of (5R)-2-Methyl-5-phenylmorpholine
Introduction
In the landscape of clinical and forensic toxicology, immunoassays serve as the indispensable first line of defense for drug screening. Their speed, scalability, and sensitivity make them powerful tools for rapid identification of potential drug use.[1][2] However, the very principle that underlies their function—antibody-antigen recognition—is also the source of their most significant challenge: cross-reactivity.[3][4][5] This phenomenon occurs when an antibody binds to substances other than its specific target analyte, a frequent issue with structurally similar compounds.[2][6]
This guide provides a comprehensive framework for evaluating the cross-reactivity of emerging psychoactive substances, using (5R)-2-Methyl-5-phenylmorpholine as a primary case study. This compound is a structural analog of phenmetrazine, a central nervous system stimulant with a history of abuse.[7][8] As novel psychoactive substances (NPS) proliferate, it is imperative that laboratories understand how these new molecules interact with existing screening assays to prevent misinterpretation of results.[8][9] We will delve into the causality behind experimental design, provide a self-validating protocol for a competitive immunoassay, and present a model for data interpretation, grounding our approach in established validation standards such as the ANSI/ASB Standard 036 for Forensic Toxicology.[10]
The Analytical Challenge: Structural Similarity
The core issue stems from the close structural relationship between this compound and other phenethylamine-type compounds commonly targeted by amphetamine-class immunoassays.[11] An antibody developed to recognize the core structure of amphetamine or methamphetamine may also bind to other molecules that share key epitopes, or binding features.
Consider the structures below:
-
d-Amphetamine (Primary Assay Target): The archetypal structure.
-
Phenmetrazine: A cyclic analog of amphetamine, where the terminal amine is part of a morpholine ring.[8]
-
This compound: A derivative of phenmetrazine itself, featuring methyl groups at the 2 and 5 positions of the morpholine ring.[12][13]
-
Phendimetrazine: The N-methylated analog of phenmetrazine, which can act as a pro-drug.[14]
Even subtle modifications—the addition of a methyl group or the cyclization of a side chain—can dramatically alter an antibody's binding affinity. A high degree of cross-reactivity can trigger a "presumptive positive" result from a sample containing only the analog, while low cross-reactivity may lead to a false-negative, failing to detect a relevant substance.[2] Therefore, empirical testing is not just recommended; it is a requirement for any laboratory operating under rigorous forensic standards.[15]
Designing a Robust Cross-Reactivity Validation Study
Our objective is to quantitatively assess the potential interference of this compound and its congeners in a standard amphetamine/methamphetamine immunoassay. For this, the competitive enzyme-linked immunosorbent assay (ELISA) is an ideal methodology, as it allows for the direct measurement of binding competition.[16]
Causality of Experimental Choices
-
Assay Format - Competitive ELISA: We choose this format because it mirrors the mechanism of most commercial screening immunoassays. In this setup, the test compound competes with a labeled drug conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the drug in the sample, providing a quantitative measure of binding affinity.[1]
-
Selection of Test Compounds: A comprehensive panel is crucial for a self-validating study.
-
Primary Calibrator (d-Methamphetamine): The reference compound against which all others are measured. It defines the 100% cross-reactivity mark.
-
Compound of Interest (this compound): The primary subject of our investigation.
-
Close Structural Analogs (Phenmetrazine, Phendimetrazine, 3-FPM): These compounds test the antibody's tolerance for modifications to the core phenylmorpholine structure.[8][14] Their inclusion helps build a structure-activity relationship profile for the antibody.
-
Common Sympathomimetics (Pseudoephedrine): Often present in over-the-counter medications, these compounds are included to define the assay's specificity and rule out false positives from common substances.[17]
-
Negative Control (Caffeine): A structurally unrelated compound used to confirm that the observed inhibition is due to specific binding and not non-specific matrix effects.
-
Experimental Workflow
The overall process follows a logical progression from reagent preparation to data analysis. This workflow ensures that each step builds upon a validated foundation, from standard curve generation to the final cross-reactivity calculation.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to be a self-validating system. The inclusion of a full standard curve, positive controls, and a negative control ensures the integrity of each assay run.
Materials:
-
High-binding 96-well microplates
-
Amphetamine/methamphetamine-specific monoclonal antibody
-
d-Methamphetamine standard
-
Test compounds: this compound, Phenmetrazine, Phendimetrazine, 3-Fluorophenmetrazine, Pseudoephedrine, Caffeine
-
Horseradish Peroxidase (HRP) labeled methamphetamine-conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
-
Calibrated multichannel pipettes
Methodology:
-
Antibody Coating:
-
Dilute the capture antibody to a pre-optimized concentration (e.g., 1-2 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well. Pat dry on absorbent paper.
-
-
Preparation of Standards and Test Compounds:
-
Prepare a stock solution of the d-Methamphetamine calibrator at 1000 ng/mL in Assay Buffer.
-
Perform serial dilutions to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56 ng/mL).
-
Prepare stock solutions for each test compound at a high concentration (e.g., 10,000 ng/mL) in Assay Buffer.
-
Perform serial dilutions for each test compound across a wide range to ensure the IC50 value can be determined.
-
-
Competitive Reaction:
-
Add 50 µL of Assay Buffer to the "zero standard" (B₀) wells.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells in duplicate.
-
Prepare the HRP-conjugate at its pre-optimized working dilution in Assay Buffer.
-
Add 50 µL of the diluted HRP-conjugate to every well.
-
Incubate the plate for 1 hour at room temperature on a shaker.
-
-
Signal Development and Detection:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-20 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the optical density (OD) at 450 nm within 10 minutes of stopping the reaction.
-
Data Analysis and Results
The mechanism of cross-reactivity is visualized by the competition for antibody binding sites. A high-affinity cross-reactant will displace the enzyme-labeled conjugate effectively, leading to a low signal, similar to the primary analyte.
Calculating Cross-Reactivity
-
Determine IC50: For each compound, plot a dose-response curve (%B/B₀ vs. log concentration). The IC50 is the concentration of the compound that causes a 50% reduction in the maximum signal (B₀).
-
Calculate Percent Cross-Reactivity: Use the following established formula:
% Cross-Reactivity = (IC50 of d-Methamphetamine / IC50 of Test Compound) x 100
Hypothetical Performance Data
The following table presents plausible experimental data derived from the described protocol. This data serves to illustrate how structural similarity can correlate with cross-reactivity.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| d-Methamphetamine | Primary Calibrator | 15.2 | 100% |
| Phenmetrazine | Close Analog | 35.8 | 42.5% |
| This compound | Compound of Interest | 76.0 | 20.0% |
| Phendimetrazine | N-Methylated Analog | 121.6 | 12.5% |
| 3-Fluorophenmetrazine (3-FPM) | Halogenated Analog | 253.3 | 6.0% |
| Pseudoephedrine | Common Sympathomimetic | >10,000 | <0.15% |
| Caffeine | Negative Control | >10,000 | <0.15% |
Discussion and Field Insights
The hypothetical results in the table lead to several critical insights for laboratory professionals:
-
Significant but Reduced Cross-Reactivity: As shown, this compound exhibits 20% cross-reactivity. This is a significant level. A high concentration of this compound in a urine sample could certainly elicit a presumptive positive result. For an assay with a 500 ng/mL cutoff, a concentration of approximately 2500 ng/mL of this analog would be needed to trigger a positive. This is a plausible concentration following recreational use.
-
Structure-Activity Relationship: The data illustrates a clear trend: as the structure deviates further from the primary calibrator, the cross-reactivity decreases. The addition of methyl groups (as in our compound of interest) and the N-methyl group in phendimetrazine reduces the antibody's binding affinity compared to the parent phenmetrazine. The addition of a fluorine atom in 3-FPM reduces it even further. This kind of profiling is invaluable for predicting the behavior of future, unseen analogs.
-
The Imperative of Confirmation: The potential for a positive screen from an analog underscores the foundational principle of toxicology: all presumptive positive immunoassay results must be confirmed by a more specific, secondary method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18] Confirmation provides definitive identification and quantification of the specific substance present.
-
Assay Variability: It is crucial to recognize that cross-reactivity is a characteristic of a specific antibody.[3] Data generated with one manufacturer's assay kit is not transferable to another. Each laboratory must validate cross-reactivity for the specific assays it employs.[15]
The proliferation of novel psychoactive substances demands a proactive and rigorous approach to immunoassay validation. This guide demonstrates that by applying fundamental principles of analytical chemistry and adhering to established validation standards, laboratories can effectively characterize the cross-reactivity of new compounds like this compound. Understanding these interactions is not merely an academic exercise; it is essential for maintaining the scientific integrity of drug testing, ensuring accurate clinical diagnoses, and upholding the standards of justice in forensic applications. The methodologies and principles outlined here provide a robust framework for any laboratory to confidently navigate the evolving challenge of designer drugs.
References
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Forensic RTI. (n.d.). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Retrieved from [Link]
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Wu, A. H., et al. (1993). A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate. PubMed. Retrieved from [Link]
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de la Torre, R., et al. (1998). Cross-Reactivity of Stimulants Found in Sports Drug Testing by Two Fluorescence Polarization Immunoassays. Clinical Chemistry. Retrieved from [Link]
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ASB. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board. Retrieved from [Link]
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Kalinitchenko, V. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
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McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Retrieved from [Link]
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Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]
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Dasgupta, A. (2015). How to Detect and Solve Immunoassay Interference. AACC. Retrieved from [Link]
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Peterson, B. C., et al. (2020). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC. Retrieved from [Link]
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Ozturk, Y. E. (n.d.). Method Selection and Validation in Analytical Toxicology. Presentation. Retrieved from [Link]
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Inoue, H. (2012). Immunoassays, Forensic Applications. ResearchGate. Retrieved from [Link]
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Polettini, A. (2016). Immunoassays. In Analytical Toxicology. Royal Society of Chemistry. Retrieved from [Link]
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Kronstrand, R., et al. (1997). A convenient derivatization method for the determination of amphetamine and related drugs in urine. PubMed. Retrieved from [Link]
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Monaghan, P. J., & Keevil, B. G. (2020). Common problems of cross-reaction and specificity in current immunoassays. ResearchGate. Retrieved from [Link]
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Brandt, S. D., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
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OHSU. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]
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PubChem. (n.d.). (5S)-5-methyl-2-phenylmorpholine. Retrieved from [Link]
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Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines... PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
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Peterson, B. C., et al. (2020). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. Retrieved from [Link]
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Saitman, A., et al. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology. Retrieved from [Link]
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Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Retrieved from [Link]
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Mastrovito, R. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Presentation. Retrieved from [Link]
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Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]
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Ali, S., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Retrieved from [Link]
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Colby, J. M., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. Retrieved from [Link]
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Mastrovito, R., et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. Retrieved from [Link]
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Pokhrel, N., et al. (2024). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. ChemRxiv. Retrieved from [Link]
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The Medicines for All Institute. (2020). Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Retrieved from [Link]
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Comparative Guide: IR Spectrum Analysis of (5R)-2-Methyl-5-phenylmorpholine vs. Impurities
Executive Summary & Strategic Context
In the synthesis and quality control of substituted morpholines, distinguishing between regioisomers and controlling stereochemistry is the primary analytical challenge. (5R)-2-Methyl-5-phenylmorpholine is a structural isomer of the controlled substance Phenmetrazine (3-methyl-2-phenylmorpholine).[1]
While Mass Spectrometry (MS) confirms molecular weight (
Critical Limitation Note: Standard FTIR cannot distinguish between enantiomers (e.g., (5R) vs. (5S)) in an achiral environment. For absolute configuration confirmation, Vibrational Circular Dichroism (VCD) or Chiral HPLC is required.[1] This guide focuses on regioisomeric identity and chemical purity .[1]
Structural Analysis & Impurity Profile
To interpret the spectrum accurately, we must define the vibrational modes of the target versus its likely contaminants.
The Target vs. The "Villains"
| Compound | Structure Description | Key IR Differentiator |
| This compound | Target. Methyl at C2, Phenyl at C5.[1][2] Secondary amine.[1] | C-O-C Stretch: Distinct ether environment due to C2 substitution.[1] Fingerprint: Unique aromatic overtone pattern.[1] |
| Phenmetrazine (Regioisomer) | Impurity. Methyl at C3, Phenyl at C2.[1] | Fingerprint: Shifts in C-N stretch (1100-1200 cm⁻¹) due to steric crowding at the nitrogen adjacent to the methyl group. |
| Amino-Alcohol Precursor | Impurity. Open chain (failed ring closure).[1] | O-H Stretch: Broad, strong band at 3200–3550 cm⁻¹.[1] Missing: Characteristic Morpholine ether band (~1100 cm⁻¹).[1] |
| Morpholinone (Lactam) | Impurity. Oxidized byproduct (C=O).[1] | Carbonyl: Sharp, strong band at 1650–1690 cm⁻¹.[1] |
Detailed Spectral Analysis
A. The Functional Group Region (4000–1500 cm⁻¹)
This region confirms the chemical class (amine vs. alcohol vs. amide).
-
N-H Stretching (3300–3500 cm⁻¹):
-
Target (Free Base): A single, relatively sharp band around 3320–3350 cm⁻¹ (secondary amine).[1]
-
Target (HCl Salt): Broad, multiple bands ("ammonium band") stretching from 2400–3000 cm⁻¹ , often obscuring C-H stretches.[1]
-
Differentiation: If you see a broad "mound" centered at 3400 cm⁻¹, you likely have water or precursor alcohol contamination.[1]
-
-
C-H Stretching (2800–3100 cm⁻¹):
-
Carbonyl Zone (1650–1750 cm⁻¹):
B. The Fingerprint Region (1500–600 cm⁻¹)
This is the "Truth Region" where regioisomers are separated.
-
C-O-C Ether Stretch (1050–1150 cm⁻¹):
-
Morpholines exhibit a strong asymmetric ether stretch.[1]
-
Target (2-Me, 5-Ph): The methyl group is distal to the nitrogen but adjacent to the oxygen.[1] Expect a shift in the C-O-C band compared to Phenmetrazine, where the methyl is adjacent to Nitrogen.
-
Observation: Look for a strong doublet or broadened singlet near 1090–1120 cm⁻¹ .[1]
-
-
Aromatic Out-of-Plane (OOP) Bending (690–760 cm⁻¹):
-
Both the target and Phenmetrazine have a monosubstituted phenyl ring.
-
Standard Pattern: Two strong bands at ~700 cm⁻¹ and ~750 cm⁻¹ .[1]
-
Diagnostic: If these bands are split or accompanied by new peaks at 800–850 cm⁻¹, suspect para-substitution impurities (if different starting materials were used).[1]
-
Comparative Data Table
| Wavenumber (cm⁻¹) | Vibration Mode | Target: (5R)-2-Me-5-Ph | Impurity: Phenmetrazine (3-Me-2-Ph) | Impurity: Precursor (Open Chain) |
| 3300–3500 | N-H / O-H Stretch | Sharp, Medium (3340) | Sharp, Medium (3340) | Broad, Strong (3400) |
| 2800–3000 | C-H (Aliphatic) | Multiple bands | Multiple bands | Similar |
| 1650–1700 | C=O[1] Stretch | Absent | Absent | Absent (unless ketone) |
| 1080–1150 | C-O-C / C-N | Strong (Ether + Amine) | Strong (Shifted C-N influence) | Weak/Absent (No Ether) |
| 700 & 750 | Aromatic OOP | Strong Doublet | Strong Doublet | Strong Doublet |
Experimental Workflow & Decision Logic
The following diagram illustrates the critical decision pathways during the analysis of the crude product.
Caption: Logical flowchart for IR-based quality control of substituted morpholines, prioritizing functional group exclusion before fingerprint confirmation.
Standard Operating Procedure (SOP)
Objective: Qualitative identification and purity assessment of this compound.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]
-
Accessory: Diamond ATR (Attenuated Total Reflectance) module is preferred for speed; KBr pellet is preferred for high-resolution fingerprinting of solid salts.[1]
Protocol
-
Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution).[1]
-
Sample Prep (Free Base):
-
Sample Prep (HCl Salt):
-
Do not use ATR if the salt is hygroscopic (absorbs water), as the water band will mask the N-H region.
-
Preferred: Grind 1 mg sample with 100 mg dry KBr. Press into a transparent pellet.
-
-
Acquisition:
-
Post-Processing:
-
Apply Baseline Correction.[1]
-
Normalize intensity (0 to 1 Absorbance) for comparison with reference libraries.
-
Self-Validating Check[1]
-
The "Doublet" Test: Verify the monosubstituted benzene ring by locating the two strong peaks at ~700 and ~750 cm⁻¹. If only one is present, the phenyl ring may be substituted elsewhere, or the sample is not the correct molecule.
References
-
NIST Mass Spectrometry Data Center. "Phenmetrazine (IR Spectrum)." NIST Chemistry WebBook, SRD 69. Accessed February 2026.[1][3] [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for interpreting amine and ether shifts).
-
Yang, G., & Xu, Y. (2011).[1][4] "Vibrational circular dichroism spectroscopy of chiral molecules." Top Curr Chem, 298, 189-236.[1][4] [Link] (For advanced differentiation of (5R) vs (5S) enantiomers).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67471252, (5S)-5-methyl-2-phenylmorpholine."[1] PubChem. Accessed February 2026.[1][3] [Link][1]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of (5R)-2-Methyl-5-phenylmorpholine
This guide provides essential safety and logistical information for the handling and disposal of (5R)-2-Methyl-5-phenylmorpholine. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This document is designed for researchers, scientists, and drug development professionals.
Section 1: Hazard Identification and Preliminary Risk Assessment
The available hazard information for this compound indicates that it is harmful if swallowed or inhaled, and causes skin and eye irritation.[1] Data from analogous compounds suggest that other potential hazards could include flammability and skin corrosivity.[2][3][4][5][6]
Table 1: Comparative GHS Hazard Summary
| Hazard Classification | This compound[1] | Morpholine (Analog)[2][3][4][5][6] | N-Methylmorpholine (Analog)[7][8] |
| Flammability | Data Not Available | Flammable Liquid and Vapour (H226) | Highly Flammable Liquid and Vapour (H225) |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | Harmful if swallowed (H302) | Harmful if swallowed (H302) |
| Acute Toxicity (Dermal) | Data Not Available | Toxic in contact with skin (H311) | Toxic in contact with skin (H311) |
| Acute Toxicity (Inhalation) | Harmful if inhaled (H332) | Toxic if inhaled (H331) | Toxic if inhaled (H331) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Causes severe skin burns and eye damage (H314) | Causes severe skin burns and eye damage (H314) |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | Causes serious eye damage (H318) | Causes serious eye damage (H318) |
Given this data, it is prudent to handle this compound as a flammable, corrosive, and toxic substance.
Caption: Inferred risk profile for this compound.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified risks. The selection of PPE must be based on the specific tasks being performed.
2.1. Engineering Controls: The Primary Barrier All work involving this compound must be conducted in a properly functioning and certified chemical fume hood.[9] This is the most critical control to prevent inhalation exposure.
2.2. Personal Protective Equipment Selection
-
Eye and Face Protection:
-
Hand Protection:
-
Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for morpholine derivatives. For prolonged contact, consider heavier-duty gloves or double-gloving.
-
Glove Technique: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.
-
-
Body Protection:
-
A flame-resistant lab coat is required.
-
For tasks with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Ensure legs and feet are fully covered; long pants and closed-toe shoes are mandatory in the laboratory.
-
-
Respiratory Protection:
Caption: Decision workflow for selecting appropriate PPE.
Section 3: Operational and Disposal Plans
3.1. Safe Handling and Operational Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[10][11]
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Weighing and Transfer:
-
Solution Preparation: Add the compound slowly to the solvent. Be aware of any potential exothermic reactions.
-
Post-handling:
-
Securely close all containers.
-
Decontaminate the work area with an appropriate solvent and then soap and water.
-
Wash hands thoroughly after completing the task and before leaving the laboratory.
-
3.2. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[7][9]
-
Waste Segregation:
-
Solid Waste: Contaminated items such as weighing paper, gloves, and absorbent pads should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers, acids).[7]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials.[10]
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor, in accordance with all local, state, and national regulations.[9][12]
Caption: Step-by-step process for hazardous waste disposal.
Section 4: Emergency Procedures
Immediate and correct response is critical in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][13][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Seek immediate medical attention.[14]
-
Spill Response:
-
Evacuate the immediate area.
-
Remove all ignition sources.[2]
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9]
-
Ventilate the area and decontaminate the spill site.
-
References
-
Morpholine - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o.Link
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. Link
-
Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.Link
-
NIOSH Pocket Guide to Chemical Hazards - Morpholine. (n.d.). Centers for Disease Control and Prevention.Link
-
Morpholine SDS, 110-91-8 Safety Data Sheets. (n.d.). ECHEMI.Link
-
BP-43265 Safety Data Sheet. (2025). BroadPharm.Link
-
Morpholine (HSG 92, 1995). (1995). INCHEM.Link
-
This compound. (n.d.). Achmem.Link
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Morpholine - Wikipedia. (n.d.). Wikipedia.Link
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Morpholine MSDS. (2010). Actylis Lab Solutions.Link
-
Morpholine - Processing. (2001). USDA.Link
-
MORPHOLINE - MsdsDigital.com. (2019). AQUATRADE WATER TREATMENT CHEMICALS (PTY) LTD.Link
-
SAFETY DATA SHEET - N-Methylmorpholine. (2025). Fisher Scientific.Link
-
(2R,5R)-2-METHYL-5-PHENYLMORPHOLINE | 1349828-96-1. (n.d.). ChemicalBook.Link
-
Phenylmorpholines and analogues thereof - Google Patents. (2013). Google Patents.Link
-
methylmorpholine (C5H11NO). (n.d.). GazFinder.Link
-
Material Safety Data Sheet - N-Methylmorpholine. (2006). Cole-Parmer.Link
-
Safety Data Sheet: Morpholine. (2022). Astech Ireland.Link
-
Safety Data Sheet: N-Methylmorpholine. (n.d.). Carl ROTH.Link
-
SAFETY DATA SHEET - Morpholine. (2023). Fisher Scientific.Link
-
Perfluoro(N-methylmorpholine) Safety Data Sheet. (n.d.). Apollo Scientific.Link
-
SAFETY DATA SHEET - (S)-3-Methylmorpholine Hydrochloride. (n.d.). TCI Chemicals.Link
-
n-methylmorpholine - s d fine-chem limited. (n.d.). s d fine-chem limited.Link
-
Guidelines for the destruction of schedule 5 medicines and substances. (n.d.). SAHPRA.Link
-
GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. (n.d.). Pharmacy, Medicines and Poisons Board.Link
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999). World Health Organization.Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
